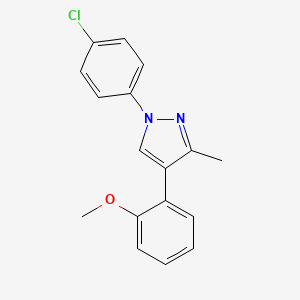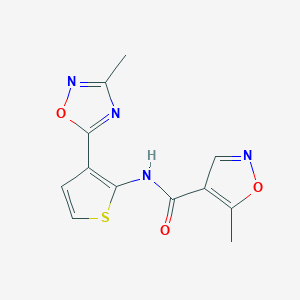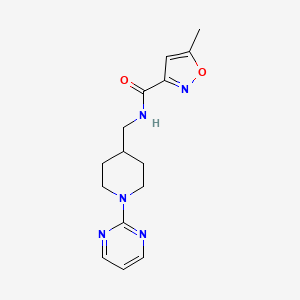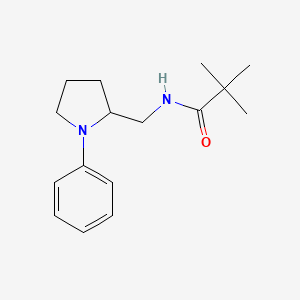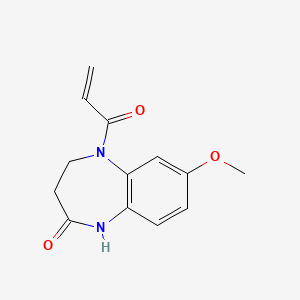
N-(5-Amino-2-fluorophenyl)benzamide
Vue d'ensemble
Description
N-(5-Amino-2-fluorophenyl)benzamide is a chemical compound with the molecular formula C13H11FN2O and a molecular weight of 230.24 . It is used in proteomics research .
Synthesis Analysis
The synthesis of benzamides, including this compound, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The use of ultrasonic irradiation is considered a green and powerful technology .Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
This compound has a molecular weight of 230.24 . Further physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined using various analytical techniques.Applications De Recherche Scientifique
Alzheimer's Disease Research
N-(5-Amino-2-fluorophenyl)benzamide derivatives have been utilized in Alzheimer's disease research. A study by Kepe et al. (2006) used a derivative as a molecular imaging probe in conjunction with positron emission tomography (PET) to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's patients. This research highlighted the potential of these compounds in neurodegenerative disease diagnostics.
Synthesis and Structural Studies
Research by Moreno-Fuquen et al. (2019) focused on the synthesis and theoretical studies of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide. This study provided insights into the regioselective synthesis of such compounds, contributing to our understanding of their structural properties and potential applications in various scientific fields.
Antipsychotic Drug Research
This compound analogs have been explored in the context of antipsychotic drugs. In a study by van Wijngaarden et al. (1987), 2-phenylpyrroles, as conformationally restricted analogues of substituted benzamides, were synthesized and evaluated for their dopamine antagonistic activity, relevant to antipsychotic medication development.
Anti-Inflammatory Research
Research into non-acidic anti-inflammatory compounds by Robert et al. (1994) included the study of benzamides structurally related to this compound. Their research contributed to understanding the potential anti-inflammatory properties of these compounds.
Antimicrobial Research
A study by Limban et al. (2011) explored the synthesis and antipathogenic activity of thiourea derivatives of this compound. Their research indicated the potential of these derivatives as novel antimicrobial agents with antibiofilm properties.
Inhibitors in Medicinal Chemistry
A study by Saeed et al. (2015) reported on the synthesis of substituted N-(5-Amino-2-fluorophenyl)benzamides, examining their potential as inhibitors in various biological applications. This research highlighted the role of these compounds in binding nucleotide protein targets, relevant to medicinal chemistry.
Propriétés
IUPAC Name |
N-(5-amino-2-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-11-7-6-10(15)8-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWSNNNESCSTGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2669892.png)
![Methyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2669894.png)

![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669896.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide](/img/structure/B2669897.png)
